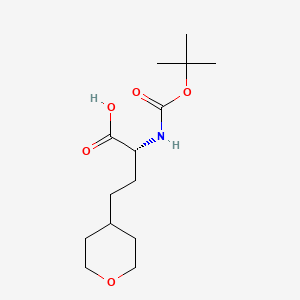
Carboxymethyl(3-carboxypropyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxymethyl(3-carboxypropyl)azanium;chloride can be synthesized through the reaction of trimethylamine with 3-chloropropionic acid, followed by the addition of hydrochloric acid to form the chloride salt. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Carboxymethyl(3-carboxypropyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
Carboxymethyl(3-carboxypropyl)azanium;chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It serves as a metabolite marker in studies involving gut microbiota and their metabolic pathways.
Medicine: Research has linked it to cardiovascular health, as it is implicated in arteriosclerosis and long-term cardiovascular risks.
Industry: It is used in the production of antimicrobial fabrics and other materials with enhanced durability and safety
Mechanism of Action
Carboxymethyl(3-carboxypropyl)azanium;chloride exerts its effects primarily through its role as an intermediate metabolite in the gut microbial metabolism of L-carnitine to trimethylamine N-oxide (TMAO). This pathway involves the conversion of L-carnitine to γ-butyrobetaine, which is then further metabolized to TMAO. TMAO has been associated with cardiovascular diseases, making this compound a significant marker in related studies .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrobetaine hydrochloride: Another intermediate in the L-carnitine metabolism pathway.
Trimethylamine N-oxide (TMAO): The final product in the metabolic pathway involving Carboxymethyl(3-carboxypropyl)azanium;chloride.
Deoxycarnitine hydrochloride: A related compound in the metabolic pathway.
Uniqueness
This compound is unique due to its specific role as an intermediate metabolite in the gut microbial metabolism of L-carnitine. Its involvement in cardiovascular health research and its applications in antimicrobial fabric production highlight its distinct properties and potential .
Properties
IUPAC Name |
carboxymethyl(3-carboxypropyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c8-5(9)2-1-3-7-4-6(10)11;/h7H,1-4H2,(H,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPLPDLLSUUIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C[NH2+]CC(=O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)methyl]azetidine HCl](/img/structure/B8233819.png)






![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8233864.png)





